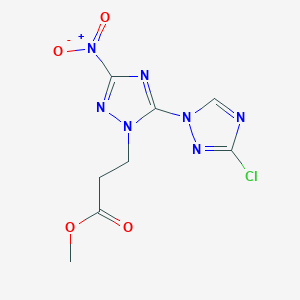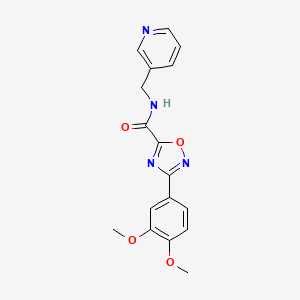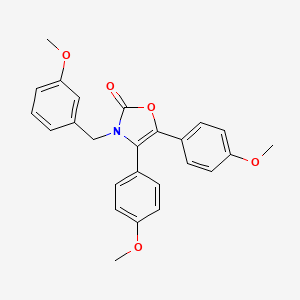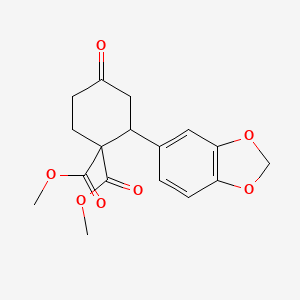![molecular formula C28H15Br2FO6 B11074758 6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11074758.png)
6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that includes bromine, fluorine, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves multiple steps, starting with the preparation of the chromene core The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-BROMO-2-OXO-2H-CHROMENE-3-CARBONYL CHLORIDE: A related compound with similar chromene core but different functional groups.
4-FLUOROBENZOYL CHLORIDE: Contains the fluorobenzoyl moiety but lacks the chromene structure.
Uniqueness
6-BROMO-1A-[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1-(4-FLUOROBENZOYL)-1-METHYL-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of bromine, fluorine, and chromene moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H15Br2FO6 |
|---|---|
Molecular Weight |
626.2 g/mol |
IUPAC Name |
6-bromo-1a-(6-bromo-2-oxochromene-3-carbonyl)-1-(4-fluorobenzoyl)-1-methyl-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C28H15Br2FO6/c1-27(23(32)13-2-6-17(31)7-3-13)22-18-12-16(30)5-9-21(18)37-26(35)28(22,27)24(33)19-11-14-10-15(29)4-8-20(14)36-25(19)34/h2-12,22H,1H3 |
InChI Key |
RYBLIVYAASQENC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B11074676.png)


![3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B11074691.png)
![N-(1-methyl-1H-tetrazol-5-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11074700.png)
![N-[3-(2-pyridin-2-ylethyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B11074714.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11074719.png)


![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2(3H)-one](/img/structure/B11074730.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11074743.png)
![8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl-](/img/structure/B11074750.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B11074764.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11074774.png)
